
Diallyl(3-chloropropyl)(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl(3-chloropropyl)(methyl)silane is an organosilicon compound that features both allyl and chloropropyl functional groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diallyl(3-chloropropyl)(methyl)silane can be synthesized through the hydrosilylation reaction of allyl chloride with trichlorosilane. This reaction typically employs a transition-metal catalyst, such as rhodium or platinum complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl chloride . The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or cyclohexanone to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of homogeneous catalysts, such as chloroplatinic acid, is common, although efforts are being made to develop more sustainable and efficient catalytic systems .
Analyse Chemischer Reaktionen
Types of Reactions
Diallyl(3-chloropropyl)(methyl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.
Nucleophilic Substitution: Replacement of the chlorine atom with nucleophiles.
Oxidation and Reduction: Modifications of the silicon and carbon centers.
Common Reagents and Conditions
Hydrosilylation: Catalysts like rhodium or platinum complexes, solvents such as tetrahydrofuran.
Nucleophilic Substitution: Nucleophiles like amines or alcohols, often under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Nucleophilic Substitution: Products with substituted functional groups, such as amines or ethers.
Oxidation and Reduction: Formation of oxidized or reduced silicon compounds.
Wissenschaftliche Forschungsanwendungen
Diallyl(3-chloropropyl)(methyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and silane coupling agents.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of diallyl(3-chloropropyl)(methyl)silane involves the interaction of its functional groups with various molecular targets. The silicon atom can form stable bonds with organic and inorganic materials, enhancing the properties of the resulting compounds. The allyl and chloropropyl groups provide sites for further chemical modifications, allowing for the creation of tailored molecules with specific functionalities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloro(3-chloropropyl)silane: Used as an intermediate in the production of silane coupling agents.
(3-Chloropropyl)trimethoxysilane: Employed in surface modification and as a coupling agent.
Phenylsilanes: Utilized in hydrosilylation reactions and as reducing agents.
Uniqueness
Diallyl(3-chloropropyl)(methyl)silane is unique due to the presence of both allyl and chloropropyl groups, which provide versatile sites for chemical reactions. This dual functionality allows for the synthesis of a wide range of organosilicon compounds with diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H19ClSi |
|---|---|
Molekulargewicht |
202.79 g/mol |
IUPAC-Name |
3-chloropropyl-methyl-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C10H19ClSi/c1-4-8-12(3,9-5-2)10-6-7-11/h4-5H,1-2,6-10H2,3H3 |
InChI-Schlüssel |
ODDHSEMWRZIOCE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCCl)(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
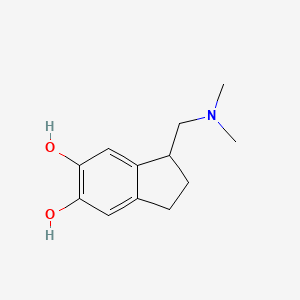
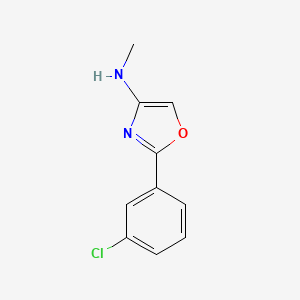
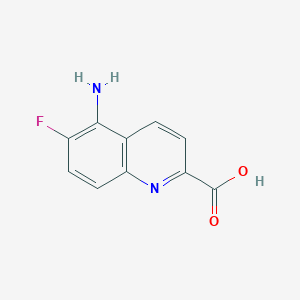
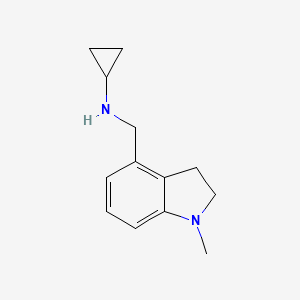

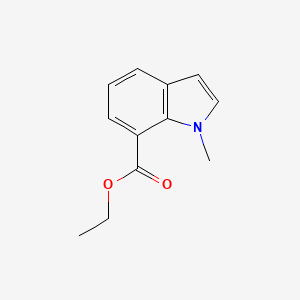
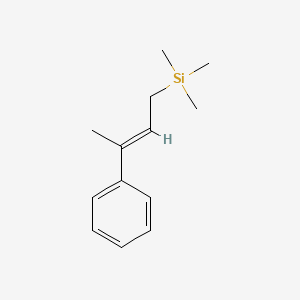
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)
